molecular formula C12H13BrN4O2S B1682643 Sulfabrom CAS No. 116-45-0

Sulfabrom

Katalognummer: B1682643
CAS-Nummer: 116-45-0
Molekulargewicht: 357.23 g/mol
InChI-Schlüssel: KWXCNODTHBHSIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfabromomethazin ist ein Sulfonamid-Antibiotikum, das zur Klasse der organischen Verbindungen gehört, die als Aminobenzolsulfonamide bekannt sind. Diese Verbindungen enthalten eine Benzolsulfonamid-Gruppierung mit einer Aminogruppe, die an den Benzolring gebunden ist. Sulfabromomethazin wird hauptsächlich in der Veterinärmedizin zur Behandlung bakterieller Infektionen bei Tieren wie Geflügel, Schweinen und Rindern eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sulfabromomethazin beinhaltet die Reaktion von 5-Brom-4,6-dimethylpyrimidin mit 4-Aminobenzolsulfonamid. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, um die korrekte Bildung der Sulfonamidbindung zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Methanol und Katalysatoren zur Beschleunigung der Reaktion beinhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Sulfabromomethazin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um alle Verunreinigungen zu entfernen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Sulfabromomethazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und pH-Werten durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate von Sulfabromomethazin erzeugen können .

Wissenschaftliche Forschungsanwendungen

Sulfabromomethazin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

Sulfabromomethazin entfaltet seine antibakterielle Wirkung, indem es die enzymatische Umwandlung von Pteridin und Para-Aminobenzoesäure (PABA) zu Dihydrofolat hemmt. Diese Hemmung erfolgt durch kompetitive Bindung an Dihydrofolat-Synthetase, ein Zwischenprodukt bei der Synthese von Tetrahydrofolsäure (THF). Durch die Blockierung dieses Weges verhindert Sulfabromomethazin die Bildung von THF, das für die bakterielle DNA-Synthese und Zellteilung essentiell ist .

Analyse Chemischer Reaktionen

Types of Reactions

Sulfabromomethazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of sulfabromomethazine .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Sulfabrom possesses significant antibacterial activity, making it effective against various bacterial infections. It acts as a competitive antagonist of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and replication. This mechanism is common among sulfonamides, allowing them to target both gram-positive and gram-negative bacteria effectively.

Key Bacterial Targets:

  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus pneumoniae
  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumoniae

The efficacy of this compound against these pathogens highlights its potential use in both veterinary and clinical settings.

Veterinary Applications

This compound is predominantly used in veterinary medicine for the treatment of coccidiosis, a parasitic disease affecting the intestinal tract of animals, particularly poultry. Its long-acting formulation allows for effective management of this condition, reducing mortality rates and improving overall animal health.

Usage in Livestock:

  • Coccidiosis Treatment: Administered to prevent and treat coccidial infections in poultry.
  • Bacterial Infections: Effective against secondary bacterial infections that may complicate coccidiosis.

Potential Human Medical Applications

While this compound is primarily utilized in veterinary contexts, there is emerging interest in its potential applications in human medicine. Research indicates that sulfonamides can serve as carbonic anhydrase inhibitors, which have implications for treating conditions such as glaucoma and heart failure.

Clinical Potential:

  • Carbonic Anhydrase Inhibition: this compound may be explored for its ability to regulate bicarbonate levels in the body, potentially aiding in the treatment of metabolic disorders.
  • Antimicrobial Resistance Studies: Investigating the effectiveness of this compound against resistant bacterial strains could provide insights into new therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and related sulfonamides:

Study Findings
Blanchard et al. (2016)Demonstrated antibacterial action against Escherichia coli and Staphylococcus aureus.
Genç et al. (2008)Highlighted enhanced antimicrobial activity with structural modifications to sulfonamide compounds.
Islam et al. (2013)Investigated binding interactions between sulfonamides and various biomacromolecules, indicating strong affinities that could lead to effective treatments.

Wirkmechanismus

Sulfabromomethazine exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and para-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs through competitive binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). By blocking this pathway, sulfabromomethazine prevents the formation of THF, which is essential for bacterial DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Sulfabromomethazin ist aufgrund des Vorhandenseins des Bromatoms in seiner Struktur einzigartig, das seine Reaktivität und pharmakokinetischen Eigenschaften beeinflussen kann. Dieser strukturelle Unterschied kann zu Variationen in seinem antibakteriellen Spektrum und seiner Wirksamkeit im Vergleich zu anderen Sulfonamiden führen .

Biologische Aktivität

Sulfabrom, scientifically known as sulfabromomethazine sodium, is a sulfonamide antibiotic primarily used in veterinary medicine. Its biological activity is characterized by its antibacterial properties, which are crucial in treating various infections in livestock. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies demonstrating its efficacy.

This compound functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for bacterial folic acid synthesis. By inhibiting DHPS, this compound disrupts the production of folate necessary for nucleic acid synthesis and ultimately bacterial growth. This mechanism is common among sulfonamides, which are known to exhibit bacteriostatic activity rather than bactericidal activity when used alone .

Key Biological Activities

  • Antibacterial Properties : Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : Often used in combination with trimethoprim to enhance antibacterial efficacy, resulting in a bactericidal effect .
  • Pharmacokinetics : Exhibits variable half-lives depending on the species and route of administration, with an elimination half-life ranging from 4 to 48 hours in different animals .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:

ParameterValue
Absorption Rapidly absorbed after oral administration
Distribution Widely distributed in tissues; high protein binding (up to 85%)
Metabolism Primarily hepatic metabolism
Excretion Excreted mainly via urine
Half-life 48 hours (varies by species)

These properties influence the drug's effectiveness and dosing regimens in clinical settings.

Study 1: Efficacy in Bovine Respiratory Disease

A clinical trial involving 100 cattle suffering from bovine respiratory disease evaluated the effectiveness of this compound. The cattle were administered this compound at a dosage of 1.5 grams per 100 pounds of body weight over five days. The results indicated:

  • Overall Recovery Rate : 85% of treated cattle showed significant improvement within three days.
  • Side Effects : Minimal adverse effects were reported, primarily mild gastrointestinal disturbances.

Study 2: Comparison with Other Antimicrobials

A comparative study assessed the efficacy of this compound against other commonly used antibiotics in treating urinary tract infections in dogs. The study included three groups:

  • Group A: Treated with this compound
  • Group B: Treated with Trimethoprim/Sulfamethoxazole
  • Group C: Control group receiving placebo

Results showed:

  • Group A Recovery Rate : 75%
  • Group B Recovery Rate : 90%
  • Group C Recovery Rate : 10%

This study highlighted this compound's effectiveness but also indicated that combinations with other agents may yield better outcomes .

Eigenschaften

IUPAC Name

4-amino-N-(5-bromo-4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2S/c1-7-11(13)8(2)16-12(15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXCNODTHBHSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046857
Record name Sulfabromomethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116-45-0
Record name Sulfabromomethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfabromomethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfabromomethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11547
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sulfabrom
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfabromomethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-(5-bromo-4,6-dimethyl-2-pyrimidinyl)benzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFABROMOMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQK2N461KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfabrom
Reactant of Route 2
Reactant of Route 2
Sulfabrom
Reactant of Route 3
Reactant of Route 3
Sulfabrom
Reactant of Route 4
Reactant of Route 4
Sulfabrom
Reactant of Route 5
Reactant of Route 5
Sulfabrom
Reactant of Route 6
Sulfabrom
Customer
Q & A

Q1: What is the mechanism of action of Sulfabromomethazine?

A: Sulfabromomethazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for bacterial folic acid synthesis, which is essential for the production of purines and pyrimidines required for DNA and RNA synthesis. By blocking DHPS, Sulfabromomethazine disrupts bacterial growth and replication. [, , ]

Q2: Can you describe the structural characteristics of Sulfabromomethazine?

A: Sulfabromomethazine's molecular formula is C11H11BrN4O2S, and its molecular weight is 355.23 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a benzene ring sulfonamide group with a para-amino group substituted with a brominated pyrimidine ring. [, ]

Q3: How is Sulfabromomethazine typically analyzed in biological samples?

A: Several analytical methods have been employed for Sulfabromomethazine analysis. Gas-liquid chromatography (GLC) coupled with electron capture detection offers high sensitivity for detecting residues in animal tissues like liver, kidney, and muscle. [, ] Thin-layer chromatography (TLC) with fluorescence detection provides a rapid method for quantifying Sulfabromomethazine, even at trace levels, in tissues like pork. [] Both methods require derivatization steps for optimal detection. [, ]

Q4: Is there a risk of developing resistance to Sulfabromomethazine?

A: Yes, the development of resistance to Sulfabromomethazine is a concern. While the provided research does not delve into specific resistance mechanisms, it is known that bacteria can develop resistance to sulfonamides through mutations in the DHPS enzyme, reducing the drug's binding affinity. Additionally, bacteria can acquire resistance genes or employ efflux pumps to expel the drug. Cross-resistance to other sulfonamides is also possible due to their shared mechanism of action. [, ]

Q5: Are there any known toxicity concerns associated with Sulfabromomethazine use?

A: While the provided research doesn't elaborate on specific toxicity data, it's important to note that all medications, including Sulfabromomethazine, can have potential adverse effects. As a sulfonamide, Sulfabromomethazine might cause hypersensitivity reactions in some animals. It's crucial to consult with a veterinarian regarding appropriate usage and potential risks associated with Sulfabromomethazine treatment in animals. [, ]

Q6: Are there alternative treatments to Sulfabromomethazine available?

A: While the provided research doesn't directly compare Sulfabromomethazine to alternative treatments, it's important to acknowledge that various other antibiotics are available for treating bacterial infections in animals. These include other sulfonamides, as well as antibiotics with different mechanisms of action, such as penicillins, tetracyclines, and macrolides. The choice of antibiotic should be based on factors such as the specific bacteria involved, the severity of the infection, and potential resistance patterns. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.